molecular formula C13H19NO B14812654 (2-Cyclopropoxy-4-isopropylphenyl)methanamine

(2-Cyclopropoxy-4-isopropylphenyl)methanamine

Cat. No.: B14812654
M. Wt: 205.30 g/mol
InChI Key: RZONNZFFFZTDRN-UHFFFAOYSA-N
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Description

(2-Cyclopropoxy-4-isopropylphenyl)methanamine is an organic compound with the molecular formula C13H19NO It is characterized by the presence of a cyclopropoxy group and an isopropyl group attached to a phenyl ring, with a methanamine group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropoxy-4-isopropylphenyl)methanamine typically involves multiple steps. One common method includes the reaction of 2-cyclopropoxy-4-isopropylbenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropoxy-4-isopropylphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the methanamine group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropoxy-isopropylbenzaldehyde, while reduction may produce cyclopropoxy-isopropylphenylmethanol.

Scientific Research Applications

(2-Cyclopropoxy-4-isopropylphenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Cyclopropoxy-4-isopropylphenyl)methanamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2-Cyclopropoxy-4-fluorophenyl)methanamine: This compound has a similar structure but with a fluorine atom instead of an isopropyl group.

    (4-Isopropylphenyl)methanamine: This compound lacks the cyclopropoxy group but retains the isopropyl and methanamine groups.

Uniqueness

(2-Cyclopropoxy-4-isopropylphenyl)methanamine is unique due to the presence of both cyclopropoxy and isopropyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(2-cyclopropyloxy-4-propan-2-ylphenyl)methanamine

InChI

InChI=1S/C13H19NO/c1-9(2)10-3-4-11(8-14)13(7-10)15-12-5-6-12/h3-4,7,9,12H,5-6,8,14H2,1-2H3

InChI Key

RZONNZFFFZTDRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)CN)OC2CC2

Origin of Product

United States

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